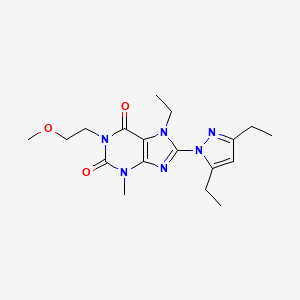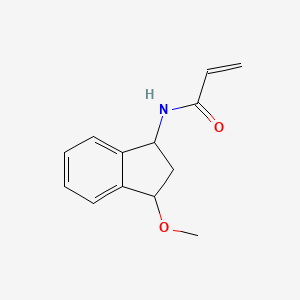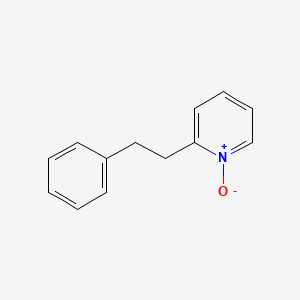
Methyl 6-butylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-butylpiperidine-3-carboxylate is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by a piperidine ring substituted with a butyl group at the 6-position and a methyl ester group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-butylpiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Substitution at the 6-Position: The butyl group can be introduced at the 6-position through alkylation reactions using butyl halides in the presence of a base.
Esterification at the 3-Position: The carboxylate group at the 3-position can be esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-butylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 6-butylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of Methyl 6-butylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-butylpiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 4-butylpiperidine-3-carboxylate: Similar structure but with the butyl group at the 4-position.
Ethyl 6-butylpiperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 6-hexylpiperidine-3-carboxylate: Similar structure but with a hexyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their specific substituents, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 6-butylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-4-5-10-7-6-9(8-12-10)11(13)14-2/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFQCWWWNQDMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CN1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2775600.png)
![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B2775604.png)

![N-(1-cyanocyclopentyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2775609.png)

![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)

![1-(2-CHLOROPHENYL)-4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B2775614.png)
![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2775616.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775617.png)

![N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2775620.png)

